molecular formula C23H31N5O B5022909 6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

Cat. No. B5022909
M. Wt: 393.5 g/mol
InChI Key: NPIFQUYSUZNSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, commonly known as CPPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPN is a nicotinamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-depressant effects.

Mechanism of Action

The mechanism of action of CPPN is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body. For example, CPPN has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CPPN has also been shown to activate AMP-activated protein kinase (AMPK), an enzyme that regulates cellular energy metabolism.
Biochemical and Physiological Effects:
CPPN has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CPPN has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, CPPN has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anti-depressant effects.

Advantages and Limitations for Lab Experiments

One advantage of CPPN is that it exhibits a range of biological activities, making it a potentially useful compound for studying various diseases and conditions. Additionally, CPPN is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of CPPN is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of CPPN. One potential area of research is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as arthritis. Another area of research is to investigate its anti-cancer effects and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of CPPN and its potential use in the treatment of other diseases and conditions.

Synthesis Methods

CPPN can be synthesized by reacting 4-cyclopentyl-1,2-diamine with 3-(2-pyridinyl)propyl nicotinate in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain CPPN in high yield and purity.

Scientific Research Applications

CPPN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CPPN has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, CPPN has been shown to exhibit anti-depressant effects by increasing the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

6-(4-cyclopentylpiperazin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c29-23(25-13-5-7-20-6-3-4-12-24-20)19-10-11-22(26-18-19)28-16-14-27(15-17-28)21-8-1-2-9-21/h3-4,6,10-12,18,21H,1-2,5,7-9,13-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIFQUYSUZNSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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